N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride
Overview
Description
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride is a chemical compound that falls within the category of sulfonamides, which are known for their diverse range of biological activities. The compound features a piperidine ring, a common structural motif in medicinal chemistry due to its presence in many biologically active molecules. Piperidine sulfonamides, in particular, have been studied for their potential as therapeutic agents, including as agonists for human beta(3)-adrenergic receptors and as selective 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in various studies. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis . Another study reported the preparation of novel (4-piperidin-1-yl)-phenyl sulfonamides, which involved the replacement of the catechol moiety with a sulfonamide group and N-alkyl substitution on the piperidine ring to increase potency and selectivity . Additionally, the synthesis of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has been described, highlighting the role of N-alkylation in achieving receptor selectivity .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex and is often characterized using various analytical techniques. For example, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry and vibrational frequencies through Density Functional Theory (DFT) calculations, which were compared with experimental data from X-ray diffraction and NMR analysis .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones has been reported, with a mechanistic explanation proposed for the unexpected outcome . Cross-coupling reactions involving sulfonamides have also been explored, such as the coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The study of 4MNBS provided insights into the stability of the molecule through NBO analysis, charge delocalization, and hyperconjugative interactions. The HOMO and LUMO energies indicated the potential for charge transfer within the molecule . Additionally, the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants was evaluated, revealing that the nature of substitutions on the benzhydryl and sulfonamide rings influences antibacterial activity .
Scientific Research Applications
Polymorph Transformation in Drug Development
N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride, as part of ASP3026, has been studied for its polymorph transformation properties. This compound, a selective inhibitor of the fusion protein EML4-ALK, exhibits different polymorphs with distinct properties. Temperature and solvent type significantly impact the polymorph transformation, essential for large-scale manufacturing and determining the most stable form for drug development (Takeguchi et al., 2016).
Antimicrobial Activity
This compound derivatives have shown significant antimicrobial activities. Derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their effectiveness against bacterial and fungal pathogens in plants, particularly tomato plants (Vinaya et al., 2009).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of various derivatives of this compound have been extensively studied. These studies focus on developing new compounds with potential biological activities, including antimicrobial and antifungal properties. The structural modifications of these compounds aim to enhance their effectiveness and specificity (Fadda et al., 2016).
Antidepressant-Like Effects
Some derivatives of this compound have been studied for their antidepressant-like properties. The forced swimming test, a validated experimental model of depression in mice, has been used to evaluate the antidepressant-like effect of these compounds (Köksal & Bilge, 2007).
Application in Nanofiltration Membranes
This compound derivatives have also been applied in the synthesis of novel nanofiltration membranes. These membranes demonstrate improved separation performance and antifouling properties, essential for various industrial and environmental applications (An et al., 2013).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to have various modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Piperidine derivatives have been found to have good biological potential and inhibitory activity .
Result of Action
Certain piperidine derivatives have been found to show significant inhibitory bioactivity .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “N-(Piperidin-4-yl)propane-2-sulfonamidehydrochloride” and similar compounds could have potential applications in these areas in the future.
properties
IUPAC Name |
N-piperidin-4-ylpropane-2-sulfonamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-3-5-9-6-4-8;/h7-10H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVZJKACTCCDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233952-53-8 | |
Record name | 2-Propanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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